3-Fluorophenylacetylene is a colorless liquid at room temperature []. Due to its specific functional groups, it serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Research on this compound primarily focuses on its utilization as a precursor in various reactions for the development of novel functional materials and pharmaceuticals [].
The key feature of 3-fluorophenylacetylene's structure is the combination of a six-membered aromatic ring (benzene) with a terminal alkyne group (C≡C). The fluorine atom (F) is attached to the third carbon atom (position 3) of the benzene ring. This substitution with fluorine slightly alters the electronic properties of the molecule compared to non-fluorinated phenylacetylene []. The presence of the triple bond introduces a region of unsaturation (areas of alternating single and double bonds) in the molecule, which plays a crucial role in its reactivity.
3-Fluorophenylacetylene is a versatile starting material for various organic transformations. Here are some relevant reactions:
C6H5F-C≡CH + C6H5Br + Pd(PPh3)4 -> C6H5F-C≡C-C6H5 + 2HBr
C6H5F-C≡CH + R-N3 -> C6H5F-C=C-C=N-R []
C6H5F-C≡CH + HCl -> C6H5F-CH=CHCl []
Due to the presence of the electron-withdrawing fluorine atom, 3-fluorophenylacetylene might exhibit slightly different reactivity compared to non-fluorinated phenylacetylene in certain reactions.
Flammable;Irritant